molecular formula C14H16N2O3S B5616585 N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5616585
M. Wt: 292.36 g/mol
InChI Key: PUJNWLBOEFSSJN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties

Future Directions

While specific future directions for this compound are not available, similar compounds have been suggested as potential leads for developing potent bacterial RNAP inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative. For instance, 2,4-dimethyl-1,3-thiazole can be prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.

  • Attachment of the Phenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Formation of the Carboxamide Group: : The final step involves the conversion of the intermediate product to the carboxamide derivative. This can be achieved by reacting the intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine or alcohol derivative.

  • Substitution: : The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.

    Medicine: Potential anticancer agent, with studies exploring its ability to inhibit cancer cell growth.

    Industry: May be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives:

    N-(2,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but lacks the dimethyl groups, which may affect its biological activity.

    2,4-dimethyl-1,3-thiazole-5-carboxamide:

The presence of both methoxy and dimethyl groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJNWLBOEFSSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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